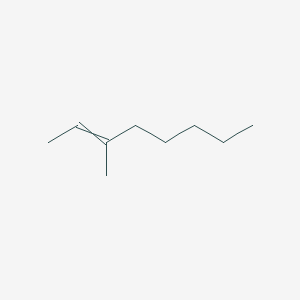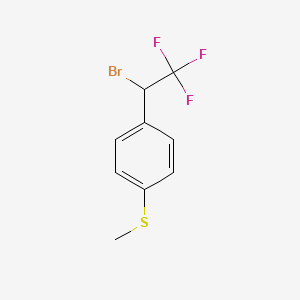![molecular formula C15H30N8O3 B14302797 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione CAS No. 118090-03-2](/img/structure/B14302797.png)
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is a synthetic molecule known for its unique structural properties. This compound, often referred to as a tris-urea cryptand, is characterized by its slow proton exchange properties, making it valuable in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9,12,14,19,21-Octaazabicyclo[777]tricosane-5,13,20-trione involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the correct formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione has several scientific research applications, including:
作用機序
The mechanism of action of 1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione involves its ability to bind protons with high selectivity. This binding results in distinct NMR signals for each protonation state, allowing for precise pH measurements. The molecular targets and pathways involved include the interaction with protons and the resulting changes in the compound’s NMR signals .
類似化合物との比較
Similar Compounds
Tris-urea Cryptands: Similar in structure and function, these compounds also exhibit slow proton exchange properties.
Macrocyclic Compounds: These compounds share a similar bicyclic framework but may differ in their functional groups and specific applications.
Uniqueness
1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione is unique due to its exceptionally slow proton exchange on the NMR time scale, which is not commonly observed in other similar compounds. This property makes it particularly valuable for precise pH sensing applications .
特性
CAS番号 |
118090-03-2 |
|---|---|
分子式 |
C15H30N8O3 |
分子量 |
370.45 g/mol |
IUPAC名 |
1,4,6,9,12,14,19,21-octazabicyclo[7.7.7]tricosane-5,13,20-trione |
InChI |
InChI=1S/C15H30N8O3/c24-13-16-1-7-22-8-2-18-14(25)20-5-11-23(10-4-17-13)12-6-21-15(26)19-3-9-22/h1-12H2,(H2,16,17,24)(H2,18,20,25)(H2,19,21,26) |
InChIキー |
WEVWYSMEMRSUHI-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCNC(=O)NCCN(CCNC(=O)N1)CCNC(=O)NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


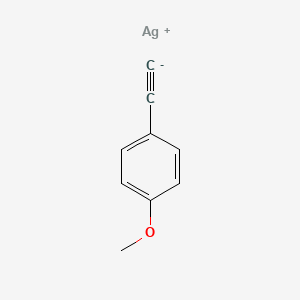
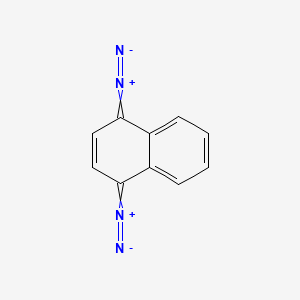
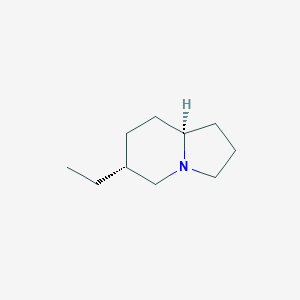


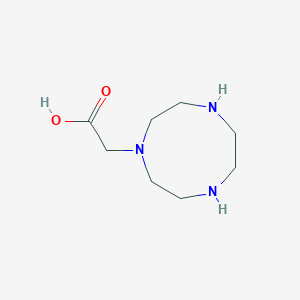

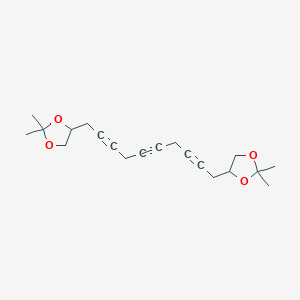
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

